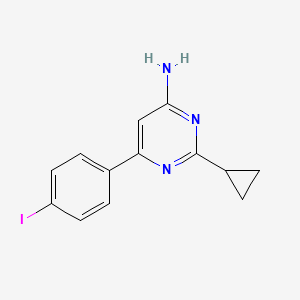

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

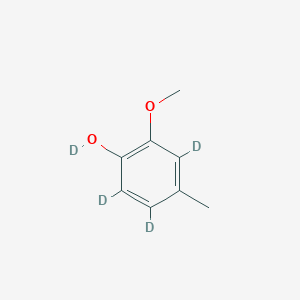

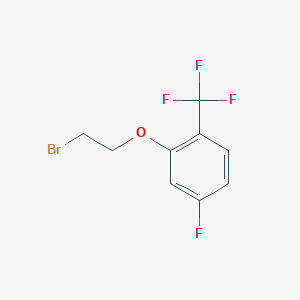

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile (1-E-3-P-1H-P-4-CN) is an organic compound that belongs to the pyrazole family. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. 1-E-3-P-1H-P-4-CN is an important chemical intermediate that has been used in the synthesis of a variety of organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure

The study of crystal and molecular structures of compounds related to "1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile" reveals insights into their chemical behavior and interaction potentials. For instance, the crystal structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was stabilized by intermolecular N-H…N and C-H…Cl interactions, which result in centrosymmetric dimers (Fathima et al., 2014). Such studies are crucial for understanding the chemical and physical properties of these compounds, which can be applied in designing materials with specific properties.

Synthetic Applications

Compounds structurally similar to "this compound" have been synthesized for various applications. A notable synthetic application is the creation of a combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives via a catalyst-free four-component reaction, highlighting the compound's role in facilitating the synthesis of complex heterocyclic compounds (Kumaravel & Vasuki, 2009).

Anticancer Activity

Research on derivatives of "this compound" has explored their potential anticancer activity. For instance, some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole showed promising anticancer activity, indicating the therapeutic potential of these compounds in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).

Antimicrobial Activity

Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives synthesized from related compounds have been evaluated for their antimicrobial activities, showcasing the potential of these compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Green Chemistry Applications

The synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives via an electrochemically induced one-pot, multicomponent-tandem strategy represents an application of green chemistry principles, emphasizing the role of these compounds in facilitating environmentally friendly chemical syntheses (Upadhyay et al., 2017).

Wirkmechanismus

Target of Action

Pyrazoles and pyrazines are often used in medicinal chemistry due to their ability to interact with various biological targets. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .

Mode of Action

The mode of action of pyrazoles and pyrazines depends on their specific chemical structure and the biological target they interact with. They can act as inhibitors or activators of certain enzymes or receptors, leading to various biological effects .

Biochemical Pathways

Pyrazoles and pyrazines can affect various biochemical pathways depending on their specific targets. For example, some pyrazoles are known to inhibit cyclooxygenase enzymes, thereby affecting the synthesis of prostaglandins and other mediators of inflammation .

Pharmacokinetics

The pharmacokinetic properties of pyrazoles and pyrazines, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Factors such as lipophilicity, molecular size, and the presence of functional groups can influence these properties .

Result of Action

The result of the action of pyrazoles and pyrazines can range from pain relief and reduction of inflammation (in the case of anti-inflammatory and analgesic activities) to inhibition of microbial growth (in the case of antimicrobial activity) or induction of cell death (in the case of anticancer activity) .

Action Environment

The action, efficacy, and stability of pyrazoles and pyrazines can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, the activity of these compounds can be affected by the pH of the environment, as this can influence the ionization state of the compounds and hence their ability to interact with their targets .

Eigenschaften

IUPAC Name |

1-ethyl-3-pyrazin-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUACBDPAGQWAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=NC=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1482694.png)

![6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1482706.png)

![6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482707.png)